1-Butanethiol,tin salt

Description

Historical Trajectory and Evolution of Organotin Thiolate Chemistry

The journey of organotin chemistry began in the mid-19th century, with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849. This was soon followed by Löwig's report in 1852 on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the dawn of organotin chemistry. researchgate.net Early research in the field was advanced by notable chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. researchgate.netontosight.ai

For nearly a century, organotin compounds remained largely a subject of academic curiosity. A significant turning point occurred in the 1940s and 1950s with the discovery of their industrial applications. ontosight.ailupinepublishers.com Researchers, most notably van der Kerk and his colleagues in the Netherlands, played a pivotal role in uncovering the potential of these compounds, leading to a resurgence of interest in the field. researchgate.netontosight.ai One of the most impactful discoveries was their efficacy as heat stabilizers for polyvinyl chloride (PVC). researchgate.netspecialchem.com

It was within this context of industrial application that organotin thiolates came to the forefront. The thio-organotins, introduced in the early 1950s, offered significant improvements in the clarity and heat stability of PVC. The synthesis of organotin thiolates is typically achieved through the reaction of organotin halides with thiols under basic conditions. researchgate.netlupinepublishers.com This straightforward synthetic route allowed for the production of various organotin thiolates, including those derived from 1-butanethiol (B90362).

Early structural studies in the 1960s revealed another key aspect of organotin chemistry: the ability of the tin atom to expand its coordination number beyond the expected four, leading to hypercoordinated species. researchgate.netontosight.ai This finding opened up new avenues for understanding the structure-activity relationships of these compounds, including the thiolates.

Academic Context and Diverse Fields of Research for Tin Butanethiolate Complexes

The academic interest in tin butanethiolate complexes, particularly dialkyltin derivatives like dibutyltin (B87310) bis(butanethiolate), is primarily centered on their role as highly effective heat stabilizers for PVC. specialchem.comresearchgate.net Research in this area delves into the mechanism of stabilization, where the organotin thiolate compound functions by substituting labile chlorine atoms at defect sites in the PVC polymer chain. This action prevents the initiation of dehydrochlorination, a degradation process that leads to discoloration and embrittlement of the plastic. researchgate.net The effectiveness of different organotin mercaptides, including those based on 1-butanethiol, has been a subject of comparative studies. researchgate.net

Beyond polymer stabilization, tin butanethiolate complexes are explored in other fields of chemical research:

Catalysis: Organotin compounds, including thiolates, are investigated for their catalytic activity in various organic reactions. lupinepublishers.com For instance, dibutyltin dilaurylmercaptide is used as a catalyst in the production of polyurethanes. lupinepublishers.com The principles governing the catalytic behavior of tin thiolates in reactions such as esterification and transesterification continue to be an area of academic inquiry. Research into the oxidative coupling of thiols, such as 1-butanethiol, also contributes to the understanding of tin-based catalytic systems. researchgate.netrsc.org

Materials Science: Tin butanethiolate and related organotin thiolates serve as precursors for the synthesis of advanced materials. idu.ac.idaprcomposites.com.au For example, they can be used in the preparation of tin sulfide (B99878) (SnS) nanoparticles and thin films, which are materials of interest for applications in optoelectronics and photovoltaics. researchgate.net The synthesis of tin-containing polyhedral oligometallasilsesquioxanes (POMSS) has also been explored in an effort to mimic surface tin species for catalytic applications. rsc.org

Coordination Chemistry: The synthesis and characterization of novel organotin(IV) complexes with various ligands, including those derived from thiols, is a fundamental area of research. nih.govmdpi.comnih.govscielo.org.mx These studies focus on understanding the coordination geometries around the tin center, which can range from tetrahedral to trigonal bipyramidal and octahedral. lupinepublishers.com The nature of the organic groups on the tin atom and the properties of the thiolate ligand influence the structure and reactivity of the resulting complex. nih.gov

Scope and Academic Relevance of Current Research on Tin Butanethiolate Complexes

Current research on tin butanethiolate complexes continues to build upon their established applications while addressing new scientific challenges. A primary focus remains on the development of more efficient and environmentally benign PVC stabilizers. This involves synthesizing novel organotin thiolates and studying their stabilization performance, often in synergistic combination with other additives. polyfill.com.vn

In the realm of catalysis, contemporary research aims to design tin butanethiolate-based catalysts with higher selectivity and activity for specific chemical transformations. This includes their application in green chemistry processes and the synthesis of fine chemicals. The study of bimetallic catalysts incorporating tin is also an active area of investigation. acs.org

In materials science, the focus is on controlling the size, shape, and properties of nanomaterials derived from tin butanethiolate precursors. acs.org This research is crucial for advancing their application in electronic and optoelectronic devices. researchgate.net Furthermore, the incorporation of tin into novel alloy systems is being explored to enhance material properties for specialized applications, such as biomedical implants. technologynetworks.com

Theoretical and computational studies are increasingly employed to complement experimental work. mdpi.comscm.com These methods provide deeper insights into the reaction mechanisms of catalysis and stabilization, as well as the electronic structure and bonding in tin butanethiolate complexes. This synergy between theory and experiment is vital for the rational design of new compounds with tailored properties.

The following table provides a summary of the key research areas and objectives for tin butanethiolate complexes:

| Research Area | Key Research Objectives |

| PVC Stabilization | - Enhance thermal stability of PVC. - Investigate stabilization mechanisms. - Develop more environmentally friendly stabilizer systems. |

| Catalysis | - Design highly selective and active catalysts. - Explore applications in green chemistry. - Study kinetics and reaction mechanisms. |

| Materials Science | - Synthesize novel tin-containing nanomaterials. - Control the morphology and properties of materials. - Develop precursors for thin-film deposition. |

| Coordination Chemistry | - Synthesize and characterize new complexes. - Study coordination geometries and bonding. - Investigate structure-property relationships. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H36S4Sn |

|---|---|

Molecular Weight |

475.4 g/mol |

IUPAC Name |

butane-1-thiolate;tin(4+) |

InChI |

InChI=1S/4C4H10S.Sn/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;/q;;;;+4/p-4 |

InChI Key |

MIRCOTRSGWESOA-UHFFFAOYSA-J |

Canonical SMILES |

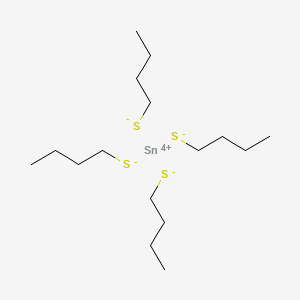

CCCC[S-].CCCC[S-].CCCC[S-].CCCC[S-].[Sn+4] |

Origin of Product |

United States |

Synthetic Methodologies for Tin Butanethiolate Complexes

Direct Synthesis Routes

Direct synthesis methods are characterized by the direct reaction between a tin-containing starting material and 1-butanethiol (B90362) or its derivatives. These routes are often favored for their straightforwardness and efficiency.

The most common direct synthesis involves the reaction of organotin halides, such as dibutyltin (B87310) dichloride or tributyltin chloride, with 1-butanethiol. orientjchem.orgcdnsciencepub.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. ias.ac.in For instance, organotin(IV) complexes can be synthesized by reacting organotin(IV) chlorides with a thiosemicarbazone ligand in the presence of potassium hydroxide. ias.ac.in The base facilitates the deprotonation of the thiol group, forming the thiolate anion, which then acts as a nucleophile, displacing the halide from the tin center. The general reaction can be represented as:

R'nSnX(4-n) + (4-n)RSH + (4-n)B → R'nSn(SR)(4-n) + (4-n)BH+X- (where R' = alkyl or aryl group, R = butyl group, X = halide, B = base)

Another direct approach utilizes organotin oxides or hydroxides as the tin precursor. orientjchem.orgcdnsciencepub.commdpi.com The reaction with 1-butanethiol proceeds with the formation of water as the only byproduct, which can be removed azeotropically to drive the reaction to completion. orientjchem.org This method is advantageous as it avoids the use of halide precursors and the subsequent formation of salt byproducts. For example, di-n-butyltin oxide can be reacted with 1-butanethiol in alcohol, with the disappearance of the suspended oxide indicating the completion of the reaction. cdnsciencepub.com

Electrochemical synthesis offers a direct route to tin thiolates. researchgate.netresearchgate.net This method involves the use of a sacrificial tin anode in a solution containing 1-butanethiol. researchgate.netresearchgate.net As current is passed through the cell, the tin anode oxidizes and dissolves, reacting with the thiol to form the tin butanethiolate complex directly at the electrode surface. This technique can produce high-purity products and allows for good control over the stoichiometry. researchgate.net

Table 1: Comparison of Direct Synthesis Precursors

| Tin Precursor | Co-reactant/Conditions | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|

| Organotin Halides | 1-Butanethiol, Base | Halide Salt | Readily available precursors, well-established reactions. orientjchem.org | Formation of salt byproducts can complicate purification. |

| Organotin Oxides/Hydroxides | 1-Butanethiol, Azeotropic removal of water | Water | "Salt-free" synthesis, clean reaction. orientjchem.orgmdpi.com | Precursors can be less reactive than halides. |

Ligand exchange, or transmetallation, provides another avenue for the synthesis of tin butanethiolates. researchgate.netpleiades.onlineacs.org This method involves the reaction of a pre-existing organotin compound, often with a more labile ligand, with 1-butanethiol. The driving force for the reaction is typically the formation of a more stable tin-sulfur bond. For instance, (pentafluorophenylthio)trimethyltin has been prepared by the reaction of pentafluorothiophenol (B1630374) with (n-butylthio)trimethyltin, where the more volatile n-butanethiol is evolved. cdnsciencepub.com

This approach is particularly useful for synthesizing complexes that are difficult to obtain through direct methods or for introducing specific functionalities. The equilibrium of the exchange reaction can be shifted towards the desired product by removing one of the products, often a volatile thiol, by distillation. cdnsciencepub.com Ligand exchange is a versatile post-synthesis modification technique for monolayer-protected clusters. nih.gov

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes involve the synthesis of an intermediate precursor which is then converted to the final tin butanethiolate complex. researchgate.netresearchgate.netpleiades.online An example includes the initial formation of a tin-containing precursor, which is subsequently reacted with a sulfur source. While less direct, these pathways can offer greater control over the final product's structure and purity. For instance, a multi-step synthesis might involve the creation of a specific organotin precursor which is then reacted with a butanethiolate salt.

Control of Stoichiometry and Oxidation State of Tin in Thiolate Formation

Controlling the stoichiometry in the synthesis of tin butanethiolates is crucial for determining the final product's properties. The molar ratio of the tin precursor to 1-butanethiol directly influences the number of butanethiolate ligands that coordinate to the tin center. orientjchem.org For example, reacting a diorganotin dihalide (R'2SnX2) with two equivalents of 1-butanethiol will typically yield a diorganotin di(butanethiolate) (R'2Sn(SBu)2).

The oxidation state of the tin atom, either Sn(II) or Sn(IV), is another critical parameter. The choice of the starting tin precursor is the primary determinant of the oxidation state in the final complex. For instance, using tin(II) chloride (SnCl2) as a precursor will generally lead to tin(II) butanethiolate complexes, while tin(IV) chloride (SnCl4) will yield tin(IV) butanethiolate complexes. rdd.edu.iq In some cases, redox reactions can occur during the synthesis, potentially altering the tin's oxidation state. wikipedia.org However, for many syntheses, the oxidation state of the tin center remains unchanged from the precursor to the final product. mdpi.com For instance, the synthesis of SnS from a tin(II) thiolate precursor proceeds without altering the Sn(II) oxidation state. mdpi.com

Green Chemistry Approaches in Organotin Thiolate Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods for organotin compounds. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One approach is the use of less toxic solvents, such as water or ethanol, in place of traditional chlorinated or aromatic solvents. cdnsciencepub.com The synthesis of organotin thiolates from organotin oxides, which produces only water as a byproduct, is an inherently greener method compared to those that generate salt waste. orientjchem.org

Electrochemical synthesis, as mentioned earlier, can also be considered a green chemistry approach as it often proceeds without the need for additional reagents and can be performed at room temperature, reducing energy consumption. researchgate.netresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input for the preparation of organotin complexes. orientjchem.org

Purification and Isolation Techniques for Research-Grade Tin Butanethiolate Complexes

Obtaining research-grade tin butanethiolate complexes necessitates effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical and chemical properties of the target compound.

Table 2: Purification Techniques for Tin Butanethiolate Complexes

| Technique | Description | Applicability |

|---|---|---|

| Recrystallization | Dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, causing the pure compound to crystallize out. pleiades.online | Solid, crystalline compounds. |

| Distillation | Separating components of a liquid mixture based on differences in their boiling points. sciencemadness.org Vacuum distillation is often used for high-boiling or thermally sensitive compounds. | Liquid, thermally stable compounds. |

| Chromatography | A variety of techniques, including column chromatography and thin-layer chromatography, that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. | A wide range of compounds, particularly for separating complex mixtures. |

For solid tin butanethiolates, recrystallization from an appropriate solvent or solvent mixture is a common and effective purification method. pleiades.online The process of dissolving the crude product in a hot solvent and allowing it to cool slowly can yield highly pure crystals.

For liquid or low-melting tin butanethiolates, distillation, often under reduced pressure (vacuum distillation), is the preferred method of purification. sciencemadness.org This technique separates compounds based on their boiling points and is particularly useful for removing non-volatile impurities.

In cases where simple recrystallization or distillation is insufficient, chromatographic methods can be employed. Column chromatography, where the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), can effectively separate the desired complex from impurities based on their polarity.

Following purification, the isolated tin butanethiolate complex is typically characterized using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), infrared (IR) spectroscopy, and elemental analysis, to confirm its identity and purity. ias.ac.inresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Tin Butanethiolate Complexes

Vibrational Spectroscopy (FTIR, Raman) for S-Sn Bonding and Ligand Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the covalent bonds within tin butanethiolate complexes. The analysis focuses on identifying characteristic vibrations of the butanethiolate ligand and, crucially, the low-frequency modes associated with the tin-sulfur (Sn-S) bond.

The butanethiolate ligand displays several characteristic vibrational bands. The S-H stretching frequency, typically observed around 2550 cm⁻¹ in free thiols, is absent in the spectra of tin butanethiolate, confirming the deprotonation of the thiol and the formation of the Sn-S bond. Other key ligand vibrations include the C-S stretching modes, generally found in the 600–750 cm⁻¹ region, and various C-H stretching and bending modes from the butyl groups at higher wavenumbers.

Table 1: Typical Vibrational Frequencies for Tin Thiolate Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-H) | 2850 - 3000 | Alkyl chain integrity |

| δ(CH₂) | ~1465 | Alkyl chain structure |

| ν(C-S) | 600 - 750 | Thiolate ligand presence |

| ν(Sn-C) | 500 - 600 | Organotin moiety structure |

Note: Data compiled from general spectroscopic principles and analysis of related thiol and organotin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy is indispensable for determining the precise structure of tin butanethiolate complexes in solution and can also provide valuable information on solid-state structures. The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR allows for a complete assignment of the molecular skeleton and offers insights into dynamic processes.

In solution, ¹H and ¹³C NMR spectra confirm the presence of the butyl groups attached to both the tin atom and the sulfur atom. The chemical shifts of the protons and carbons on the alkyl chains provide information about the electronic environment. Of particular diagnostic value are the signals for the α-methylene groups (the -CH₂- group adjacent to the tin or sulfur atom), which are sensitive to the coordination at the tin center.

¹¹⁹Sn NMR is especially powerful for studying these compounds, as the ¹¹⁹Sn nucleus is a spin-½ isotope with a natural abundance of 8.59% and a very wide chemical shift range (~5000 ppm), making it highly sensitive to changes in the coordination number and geometry of the tin atom. For tetravalent organotin thiolates, Sn(IV)-thiolate complexes typically exhibit ¹¹⁹Sn chemical shifts in the range of +100 to -100 ppm relative to tetramethyltin (B1198279) (SnMe₄). For example, studies on Sn(IV)-dodecanethiolate complexes show distinct signals in this region, which shift depending on the number of thiolate ligands attached to the tin center.

Furthermore, the observation of "tin satellites" in ¹H and ¹³C spectra, which arise from spin-spin coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the ligand nuclei, provides definitive proof of the Sn-C and Sn-S-C connectivity. The magnitude of these coupling constants, such as ²J(¹¹⁹Sn-¹H) and ¹J(¹¹⁹Sn-¹³C), can be correlated with the C-Sn-C bond angles and the coordination number of the tin atom. Variable-temperature NMR studies on related tin thiolates have revealed dynamic processes, such as rapid intramolecular ligand exchange, which can lead to the equivalencing of non-equivalent ligand groups on the NMR timescale.

Solid-state NMR (SSNMR), particularly ¹¹⁹Sn SSNMR using techniques like Magic Angle Spinning (MAS), provides structural information that is complementary to X-ray diffraction. It is especially useful for characterizing materials that are amorphous, disordered, or difficult to crystallize. The ¹¹⁹Sn chemical shift anisotropy (CSA) observed in a static solid-state spectrum is highly sensitive to the symmetry of the coordination sphere around the tin atom. In MAS experiments, the isotropic chemical shift in the solid state can be compared to the solution-state value to detect structural changes upon dissolution. For instance, a significant difference between the solid-state and solution ¹¹⁹Sn chemical shifts might indicate a change in coordination number, such as the breaking of intermolecular Sn-S bridges that exist in the solid state to form a monomeric species in solution. Solid-state ¹¹⁹Sn NMR has been successfully used to identify various Sn(IV)-thiolate species in solid materials.

Table 2: Representative ¹¹⁹Sn NMR Data for Tin(IV)-Thiolate Species

| Compound Type | State | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|---|

| SnBr₂(SR)₂ | Solution | ~80 |

| SnBr(SR)₃ | Solution | ~40 |

| Sn(SR)₄ | Solution | ~10 |

Note: Data adapted from studies on Sn(IV)-dodecanethiolate complexes. SR represents a thiolate ligand.

Mössbauer Spectroscopy (¹¹⁹Sn) for Oxidation State and Coordination Environment

¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that probes the immediate environment of the tin nucleus. It provides precise information on the oxidation state (Sn(II) vs. Sn(IV)), the symmetry of the electronic environment, and the nature of the chemical bonds. The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift (δ) is sensitive to the s-electron density at the tin nucleus. For organotin(IV) compounds, δ values typically fall in the range of 0.5 to 2.0 mm/s (relative to a CaSnO₃ source). This parameter can confirm the +4 oxidation state of tin in butanethiolate complexes.

The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. A non-zero ΔEQ indicates a deviation from perfect tetrahedral, octahedral, or cubic symmetry around the tin atom. For organotin(IV) compounds of the type R₂SnX₂, where R is an alkyl group like butyl and X is a ligand like butanethiolate, the magnitude of ΔEQ is particularly informative about the geometry. Using a point-charge model, the C-Sn-C bond angle in a four-coordinate tetrahedral complex is expected to be around 109.5°, but this angle increases significantly in five- or six-coordinate geometries (trigonal bipyramidal or octahedral). This distortion creates a large EFG, resulting in a significant quadrupole splitting, typically in the range of 1.5 to 4.0 mm/s.

Studies have shown that the magnitude of the quadrupole splitting in organotin(IV) compounds is highly dependent on the nature of the ligands, increasing in the order of ligands: Aryl < Alkyl < Cl < Br < I < SSnR₃ < OSnR₃. This places tin thiolates at the higher end of the splitting range, consistent with the electronegative and polarizable nature of the sulfur ligand contributing to a significant EFG.

Table 3: Interpreting ¹¹⁹Sn Mössbauer Parameters for Tin(IV) Compounds

| Parameter | Typical Value Range (mm/s) | Interpretation for Tin(IV) Butanethiolate |

|---|---|---|

| Isomer Shift (δ) | 0.5 - 2.0 | Confirms Sn(IV) oxidation state. |

Note: Ranges are typical for organotin(IV) compounds. The specific values for tin butanethiolate would depend on its precise solid-state structure.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Single-crystal XRD provides a precise molecular structure, including bond lengths, bond angles, and intermolecular interactions, while powder XRD is used to identify crystalline phases and assess sample purity.

While a specific crystal structure for dibutyltin (B87310) bis(1-butanethiolate) is not widely reported, analysis of closely related structures, such as dibutyltin bis(dithiocarbamate) and other organotin thiolates, provides a clear picture of the expected structural motifs.

In such R₂SnS₂ systems, the tin atom is typically found in a distorted coordination geometry. A simple monomeric, four-coordinate tetrahedral geometry is one possibility. However, it is more common for the tin atom to increase its coordination number to five or six through either intramolecular or intermolecular interactions. In many diorganotin bis(thiolate) or bis(dithiocarbamate) structures, the geometry is described as a skew-trapezoidal bipyramid . In this arrangement, the two alkyl groups and two sulfur atoms are strongly bonded to the tin in a distorted tetrahedral fashion, but weaker dative bonds from other nearby sulfur atoms (either from the same molecule or an adjacent one) expand the coordination sphere.

This tendency to form higher-coordinate structures can lead to the formation of polymeric species in the solid state, where butanethiolate ligands bridge adjacent tin centers, creating one-dimensional chains or more complex networks.

Note: Values are based on reported crystal structures of analogous compounds like dibutyltin bis(dithiocarbamate) and dibutyltin bis(benzoate).

Analysis of Intermolecular Interactions and Supramolecular Architectures

Key intermolecular interactions in related organotin compounds include van der Waals forces, and in some cases, weaker tetrel bonding. Tetrel bonding is a non-covalent interaction involving a Group 14 element (like tin) acting as an electrophilic center. The tendency of a tetrel atom to form such a bond increases with its polarizability, a trend that grows down the group from carbon to lead researchgate.net. This interaction can occur between a tin atom in one molecule and a Lewis basic site, such as a sulfur atom, in a neighboring molecule (Sn···S). The strength of these interactions is influenced by the electron-withdrawing or -donating nature of the other substituents on the tin atom researchgate.net.

In tin(IV) iodide complexes, weak intermolecular interactions between iodine atoms and aromatic rings have been shown to be essential in the formation of the band structure, highlighting the importance of such forces in tuning the electronic properties of the material arxiv.org. Similarly, for tin butanethiolate complexes, the arrangement of the butyl chains will be largely driven by hydrophobic and van der Waals interactions, leading to specific packing motifs that can influence the material's physical properties. The coordination sphere around the tin or lead center in related complexes can be easily influenced by these weak intermolecular forces, which can sometimes make the coordination sphere difficult to define precisely researchgate.net. The interplay of these varied interactions results in complex three-dimensional supramolecular architectures.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

XAS and XPS are powerful techniques for probing the electronic structure and local chemical environment of atoms in tin butanethiolate complexes.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative information on the elemental composition and chemical states of the constituent elements. For tin butanethiolate, the high-resolution spectra of the Sn 3d, S 2p, and C 1s core levels are of primary interest.

Tin (Sn 3d): The binding energy of the Sn 3d₅/₂ peak is sensitive to the oxidation state of the tin atom. For organotin(IV) compounds, this value is typically higher than that for metallic tin (Sn(0)) due to the more positive partial charge on the tin center. For instance, Sn(0) has a Sn 3d₅/₂ binding energy of approximately 484.9 eV, whereas tin oxides (SnO and SnO₂) appear at higher binding energies, around 486.8 eV xpsfitting.com. The exact binding energy for tin butanethiolate would reflect the specific coordination environment and the electronegativity of the sulfur ligand.

Sulfur (S 2p): The S 2p spectrum can definitively confirm the formation of a tin-sulfur bond. The binding energy for a sulfur atom covalently bonded to a metal (a thiolate) is characteristically lower than that for a free, un-ionized thiol (S-H) group. For example, in butanethiol self-assembled monolayers on gold, the main S 2p component corresponding to the S-Au covalent bond is observed at approximately 162 eV, while a smaller component for free SH groups may appear at a higher binding energy of around 163.4 eV researchgate.net. A similar shift is expected for the Sn-S bond.

Carbon (C 1s): The C 1s spectrum can distinguish between the carbon atoms of the butyl chain, which would appear around 285.0 eV (aliphatic C-C, C-H), and any potential adventitious carbon contamination.

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Sn 3d₅/₂ | Sn Metal (Sn⁰) | ~484.9 | xpsfitting.com |

| Sn 3d₅/₂ | Tin Oxide (SnO/SnO₂) | ~486.8 | xpsfitting.com |

| S 2p₃/₂ | Metal Thiolate (e.g., R-S-Au) | ~162.0 | researchgate.net |

| S 2p₃/₂ | Free Thiol (R-SH) | ~163.4 | researchgate.net |

| C 1s | Aliphatic Carbon (C-C, C-H) | ~285.0 | researchgate.net |

X-ray Absorption Spectroscopy (XAS)

XAS provides detailed information about the local geometric structure and electronic state of the absorbing atom. The technique is element-specific, allowing for separate analysis of the tin and sulfur environments.

Sn K- or L-edge XAS: Analysis of the X-ray Absorption Near Edge Structure (XANES) region at the tin absorption edge can provide precise information on the oxidation state (e.g., Sn(II) vs. Sn(IV)) and the coordination geometry (e.g., tetrahedral, trigonal bipyramidal) of the tin center. The Extended X-ray Absorption Fine Structure (EXAFS) region yields quantitative data on the coordination number and the precise bond lengths of the first few coordination shells, such as the Sn-S and Sn-C bond distances.

S K-edge XAS: Sulfur K-edge XAS is highly sensitive to the chemical environment of the sulfur atom osti.gov. The edge energy and pre-edge features are diagnostic of the sulfur's oxidation state and the nature of the orbitals involved in bonding. This technique is particularly useful for distinguishing between protonated thiols and deprotonated thiolates, as demonstrated in studies of cysteine osti.gov. In tin butanethiolate, S K-edge XAS can be used to probe the covalency of the Sn-S bond by analyzing the transitions from the S 1s core level to unoccupied molecular orbitals with sulfur p-character.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of tin butanethiolate complexes through analysis of their fragmentation patterns wikipedia.org.

A key feature in the mass spectrum of any tin-containing compound is the distinctive isotopic pattern of tin. Tin has ten stable isotopes, with the most abundant being ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), ¹¹⁶Sn (14.5%), ¹¹⁹Sn (8.6%), and ¹¹⁷Sn (7.7%). This results in a characteristic cluster of peaks for the molecular ion and any tin-containing fragments, which is a definitive signature for the presence of tin.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺) is formed. This ion is often energetically unstable and undergoes fragmentation chemguide.co.uk. For a representative organotin thiolate like dibutyltin di(1-butanethiolate), the fragmentation pathways would likely include:

α-Cleavage: Cleavage of the bond adjacent to the sulfur atom.

Sn-S Bond Cleavage: Homolytic or heterolytic cleavage of the tin-sulfur bond, leading to fragments such as [R₂Sn(SBu)]⁺ or [SBu]⁺.

Sn-C Bond Cleavage: Loss of a butyl group from the tin center, resulting in a [R'Sn(SBu)₂]⁺ fragment (where R' is a butyl radical).

Ligand Fragmentation: Fragmentation of the butanethiolate ligand itself, often involving the loss of alkyl radicals. The mass spectrum of 2-butanethiol (B122982) shows major fragments at m/z 57 ([C₄H₉]⁺) and m/z 47 ([CH₂SH]⁺), indicating common fragmentation points within the ligand nist.gov.

| Proposed Fragment Ion | Formula | Likely Origin |

|---|---|---|

| [M - C₄H₉]⁺ | [Sn(C₄H₉)(SC₄H₉)₂]⁺ | Loss of a butyl radical from Sn |

| [M - SC₄H₉]⁺ | [Sn(C₄H₉)₂(SC₄H₉)]⁺ | Loss of a butanethiolate radical |

| [Sn(C₄H₉)]⁺ | [SnC₄H₉]⁺ | Further fragmentation |

| [SC₄H₉]⁺ | [SC₄H₉]⁺ | Cleavage of Sn-S bond |

| [C₄H₉]⁺ | [C₄H₉]⁺ | Cleavage of Sn-C bond or ligand fragmentation |

Note: m/z values are not provided due to the complex isotopic distribution of tin. The observed spectrum would show a cluster of peaks for each tin-containing fragment.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as radicals or paramagnetic metal centers. Standard tin(IV) butanethiolate complexes are diamagnetic (all electrons are paired) and therefore EPR-silent. However, EPR spectroscopy becomes an invaluable tool if paramagnetic species are generated, for instance, through chemical or electrochemical reduction/oxidation, or as transient intermediates in a chemical reaction mdpi.com.

If a tin-centered radical species were formed, its EPR spectrum would be characterized by a g-value and hyperfine couplings to magnetic nuclei.

g-value: The g-value would be influenced by the spin-orbit coupling of the heavy tin atom, likely shifting it from the free-electron value of ~2.0023.

Hyperfine Coupling: The unpaired electron would couple to the magnetic isotopes of tin, ¹¹⁷Sn (I=1/2, 7.7% abundance) and ¹¹⁹Sn (I=1/2, 8.6% abundance), producing characteristic satellite lines in the spectrum. The magnitude of this coupling provides direct information about the amount of spin density located on the tin atom. Additionally, coupling to the protons (¹H, I=1/2) on the butyl groups would lead to further splitting of the EPR signal.

Studies on α-triphenylstannylvinyl radicals have successfully used EPR to characterize these transient species qub.ac.uk. In these systems, isotropic ¹¹⁹/¹¹⁷Sn hyperfine coupling constants of around 9.5 mT (95 G) were measured, along with smaller couplings to nearby protons qub.ac.uk. Similarly, if a sulfur-centered thiyl radical ([RS•]) were formed by homolysis of the Sn-S bond, it would also be detectable by EPR. Thiyl radicals typically exhibit anisotropic g-tensors with principal g-values ranging from ~2.00 to ~2.29, where the largest g-value is sensitive to the local environment, such as hydrogen bonding researchgate.net.

| Radical Species Type | Parameter | Typical Value | Information Provided |

|---|---|---|---|

| Tin-Centered Radical (e.g., R₃Sn•) | g-value | ~2.00 - 2.01 | Electronic environment of radical center |

| a(¹¹⁷/¹¹⁹Sn) | 9 - 100+ mT | Spin density on the tin atom | |

| a(¹H) | 0.1 - 2.0 mT | Spin delocalization onto ligands | |

| Sulfur-Centered Thiyl Radical (RS•) | g_iso | ~2.02 | Indicates a sulfur-centered radical |

| g_anisotropy (g_max) | up to 2.29 | Sensitive to local environment and H-bonding |

Note: Values are illustrative and based on literature for related organotin and thiyl radicals. qub.ac.ukresearchgate.net

Fundamental Reactivity and Mechanistic Pathways of Tin Butanethiolate Complexes

Ligand Exchange Reactions and Their Selectivity

The tin-sulfur bond in organotin thiolates is known to be labile, allowing for dynamic exchange reactions. In these processes, the butanethiolate ligand is substituted by another ligand present in the reaction medium. This reactivity is central to their function in various applications, such as PVC stabilization, where they are believed to exchange with chlorine atoms at defect sites in the polymer chain.

The general form of a ligand exchange reaction can be represented as: R_nSn(S-Bu)_m + m L ⇌ R_nSn(L)_m + m S-Bu (where R is an alkyl group, L is an incoming ligand, and Bu is butyl)

The selectivity of these exchange reactions is influenced by several factors:

Nature of the Incoming Ligand: The affinity of the incoming ligand for the tin center plays a crucial role. Stronger Lewis bases or ligands that form more thermodynamically stable bonds with tin will favor the forward reaction.

Solvent and Co-ligands: The reaction environment, including the polarity of the solvent and the presence of co-ligands like crown ethers, can influence selectivity by stabilizing intermediates or altering the Lewis acidity of the metal cation.

Electronic and Steric Effects: The electronic properties of other groups on the tin atom and the steric bulk of both the butanethiolate and the incoming ligand affect the rate and equilibrium position of the exchange. For instance, electron-poor phosphines have been shown to influence selectivity in related systems. chemrxiv.org

This lability allows tin butanethiolate to serve as a versatile precursor, where the butanethiolate group can be replaced to synthesize a variety of other organotin compounds.

Hydrolysis and Condensation Reactions

Tin butanethiolate complexes are susceptible to hydrolysis, particularly in the presence of moisture. This process is analogous to the well-studied hydrolysis of organotin halides. nih.gov The reaction is initiated by the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic tin center.

The mechanism proceeds in sequential steps:

Nucleophilic Attack: A water molecule coordinates to the tin atom, increasing its coordination number.

Elimination: This is followed by the elimination of a molecule of 1-butanethiol (B90362) (BuSH), resulting in a hydroxylated tin species. The 1-butanethiol is a relatively good leaving group.

Condensation: The resulting hydroxylated intermediates are often unstable and readily undergo condensation reactions. Two such molecules can react to eliminate a water molecule, forming a thermodynamically stable tin-oxygen-tin (Sn-O-Sn) bond, known as a stannoxane linkage.

Oxidative Addition and Reductive Elimination Pathways at the Tin Center

The tin center in butanethiolate complexes can participate in redox reactions, primarily through oxidative addition and its reverse, reductive elimination. These reactions involve a change in the oxidation state and coordination number of the tin atom.

Oxidative Addition: This process is most relevant for tin(II) butanethiolate. In an oxidative addition reaction, a substrate molecule (A-B) adds to the tin(II) center, cleaving the A-B bond and forming new Sn-A and Sn-B bonds. This increases the oxidation state of tin from +2 to +4 and its coordination number by two. wikipedia.orgyoutube.com

Sn(S-Bu)_2 + A-B → A-Sn(IV)(B)(S-Bu)_2

Substrates like halogens (e.g., Cl₂), disulfides (RSSR), and even certain B-B and B-H bonds can undergo oxidative addition to a tin(II) center. nih.gov The facility of this reaction depends on the stability of the +4 oxidation state for tin and the relative strengths of the A-B bond versus the newly formed Sn-A and Sn-B bonds. ilpi.com

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands (A and B) are eliminated from a tin(IV) center to form a new A-B bond, reducing the tin's oxidation state from +4 to +2. youtube.comwikipedia.org

A-Sn(IV)(B)(S-Bu)_2 → Sn(II)(S-Bu)_2 + A-B

For reductive elimination to occur, the two ligands to be eliminated must typically be in a cis position relative to each other on the tin center. umb.edu While thermodynamically possible, reductive elimination from organotin(IV) thiolates is less common than oxidative addition to tin(II) precursors, as the tin(IV) state is generally very stable. libretexts.org The reaction can be promoted by factors such as steric crowding on the tin center, which is relieved upon elimination of the ligands. libretexts.org

Coordination Chemistry with Other Metal Centers and Complex Formation

Tin butanethiolate can act as a versatile ligand or precursor in coordination chemistry to form heterometallic complexes. The sulfur atom of the butanethiolate ligand possesses lone pairs of electrons that can coordinate to other metal centers. Furthermore, the entire tin-sulfur bond can be cleaved in reactions with other metal complexes, leading to the transfer of either the thiolate ligand or a tin-containing fragment.

For example, tin thiolates have been shown to react with platinum and ruthenium carbonyl complexes. scienceopen.comwaikato.ac.nzresearchgate.net These reactions often proceed via an oxidative addition pathway at the second metal center, where the Sn-S bond is cleaved. This can result in the formation of:

Thiolate-bridged complexes: The butanethiolate ligand can bridge between the tin atom and another metal center.

Heterobimetallic clusters: The reaction can lead to the incorporation of both tin and sulfur into a larger metal cluster framework. researchgate.net

A representative reaction with a platinum complex can be described as: [Pt(L)_n] + Ph_3Sn(SPh) → [L_nPt(SPh)(SnPh_3)] In this documented reaction, the tin thiolate adds across the platinum center, forming a Pt-S bond and a Pt-Sn bond. scienceopen.com Similar reactivity is expected for butanethiolate derivatives, making them useful reagents for the synthesis of novel multimetallic assemblies with potential applications in catalysis and materials science.

Thermal Decomposition Pathways and Products

Organotin thiolates, including 1-butanethiol tin salt, are generally characterized by their limited thermal stability. Upon heating, they decompose, typically yielding inorganic tin sulfides and volatile organic byproducts. This property is exploited in materials science for the synthesis of tin sulfide (B99878) thin films.

The thermal degradation of tin butanethiolate involves the cleavage of both the tin-sulfur and carbon-sulfur bonds. While the exact mechanism can be complex and dependent on conditions, potential pathways include:

Elimination Reactions: Beta-hydride elimination from the butyl group is a plausible pathway, leading to the formation of 1-butene, a tin-hydride intermediate, and subsequent reactions.

Substitution (S_N-type) Pathways: Nucleophilic attack by a thiolate sulfur on the α-carbon of another butyl group could lead to the formation of dibutyl sulfide.

Radical Mechanisms: Homolytic cleavage of the Sn-S or S-C bonds at high temperatures can generate radical species that propagate decomposition.

For metal thiolates with tertiary alkyl groups, an S_N1-type mechanism has been suggested, but for primary thiolates like butanethiolate, other pathways are more likely. researchgate.net The decomposition process is often a multi-step affair, with the final products depending heavily on the temperature and atmosphere.

The controlled thermal decomposition (thermolysis) of tin butanethiolate precursors is a key method for producing various phases of tin sulfide, which are materials of interest for photovoltaic and electronic applications. mdpi.comwikipedia.org The specific crystalline phase of tin sulfide obtained is highly dependent on the decomposition temperature.

Different tin sulfide phases can be targeted by adjusting the thermolysis conditions, as shown in the table below, based on findings from related tin thiolate precursor systems.

| Deposition Temperature (°C) | Dominant Tin Sulfide Phase | Formula |

| 350 - 400 | Tin Disulfide | SnS₂ |

| ~450 | Tin Sesquisulfide | Sn₂S₃ |

| > 500 | Tin Monosulfide | SnS |

This table is illustrative of typical phase evolution during the thermolysis of tin(IV) thiolate precursors as reported in the literature for depositing thin films.

At lower temperatures (e.g., 350–400 °C), the precursor tends to decompose to the sulfur-rich tin(IV) sulfide (SnS₂). mdpi.com As the temperature increases, sulfur is lost, and intermediate phases like tin sesquisulfide (Sn₂S₃) can form. At even higher temperatures (above 500 °C), the more thermodynamically stable tin(II) sulfide (SnS) becomes the dominant product. mdpi.com This controlled decomposition makes tin butanethiolate a valuable single-source precursor for the chemical vapor deposition (CVD) and other solution-based methods for fabricating tin sulfide semiconductor films. mdpi.com

Photochemical Reactivity and Transformation Pathways

The photochemical transformation of 1-Butanethiol, tin salt is initiated by the absorption of UV radiation. This absorption excites the molecule, providing the necessary energy to break the relatively weak Sn-S bond.

Primary Photochemical Process: Homolytic Cleavage

The principal primary photochemical event is the homolytic cleavage of the tin-sulfur bond. colab.wsnih.gov This process generates a tin-centered radical and a sulfur-centered butanethiyl radical, as depicted in the following reaction:

(R)₃Sn-S(CH₂)₃CH₃ + hν → (R)₃Sn• + •S(CH₂)₃CH₃

This initial bond scission is a key step that dictates the subsequent reaction pathways and the nature of the final photoproducts. The specific alkyl or aryl groups (R) attached to the tin atom can influence the efficiency and rate of this cleavage.

Secondary Reactions and Transformation Products

Following the initial homolytic cleavage, the resulting radicals can undergo a variety of secondary reactions, leading to a complex mixture of transformation products.

Radical Recombination and Dimerization: The generated butanethiyl radicals can recombine to form dibutyl disulfide:

2 •S(CH₂)₃CH₃ → CH₃(CH₂)₃S-S(CH₂)₃CH₃

Similarly, the tin-centered radicals can dimerize to form distannanes.

Hydrogen Abstraction: The reactive radicals, particularly the butanethiyl radical, can abstract hydrogen atoms from solvent molecules or other organic matter present in the vicinity, leading to the formation of 1-butanethiol and other radical species.

Reaction with Oxygen: In the presence of oxygen, the radical intermediates can react to form peroxy radicals, which can then initiate further oxidative degradation pathways.

Degradation of the Alkyl-Tin Moiety: The tin-centered radical can undergo further fragmentation, including the cleavage of the tin-carbon (Sn-C) bonds, leading to the formation of inorganic tin species and alkyl radicals. Studies on the photocatalytic degradation of tributyltin (TBT) have shown that photolysis contributes to its breakdown into dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT).

Influence on Polymer Degradation

In the context of polymer stabilization, such as in polyvinyl chloride (PVC), the photochemical reactions of organotin thiolates are of particular importance. The photochemically generated radicals can interact with the polymer matrix. While organotin compounds can act as photostabilizers by scavenging radicals and absorbing UV radiation, their own photochemical decomposition can sometimes sensitize the photodegradation of the polymer. colab.ws The by-products of the stabilizer's degradation can react with the polymer chains, potentially leading to discoloration and loss of mechanical properties.

Summary of Potential Photochemical Transformation Pathways

| Reaction Type | Reactants | Products | Significance |

| Primary Photolysis | (R)₃Sn-S(CH₂)₃CH₃ | (R)₃Sn• + •S(CH₂)₃CH₃ | Initiation of all subsequent photochemical reactions. |

| Radical Recombination | 2 •S(CH₂)₃CH₃ | CH₃(CH₂)₃S-S(CH₂)₃CH₃ | Formation of stable disulfide by-products. |

| Hydrogen Abstraction | •S(CH₂)₃CH₃ + R'-H | CH₃(CH₂)₃SH + R'• | Regeneration of the thiol and propagation of radical chains. |

| Reaction with Oxygen | Radicals + O₂ | Peroxy radicals | Initiation of oxidative degradation pathways. |

| Dealkylation | (R)₃Sn• | (R)₂Sn species + R• | Breakdown of the organotin moiety. |

Advanced Applications of Tin Butanethiolate Complexes in Materials Science and Catalysis

Polymer Stabilization and Modification

The thermal and photodegradation of polymers are significant challenges in the materials industry, leading to a deterioration of mechanical properties and aesthetics. Tin butanethiolate complexes have emerged as crucial additives to enhance the durability and lifespan of various polymeric materials.

Tin butanethiolate complexes are highly effective heat stabilizers for halogen-containing polymers, most notably polyvinyl chloride (PVC). google.com PVC is notoriously susceptible to thermal degradation at processing temperatures, which involves the elimination of hydrogen chloride (HCl) and the formation of conjugated double bonds, leading to discoloration and embrittlement. core.ac.ukresearchgate.net Organotin mercaptides, including butyltin derivatives, are among the most efficient heat stabilizers for PVC, offering excellent performance in preventing this degradation. specialchem.com

These stabilizers provide exceptional clarity and color retention to the final PVC products. researchgate.net Their high efficiency allows for their use in various PVC processing techniques, including extrusion, injection molding, and calendering. While highly effective for heat stabilization, for applications requiring significant light stability, tin carboxylates may offer superior performance compared to tin mercaptides. specialchem.com

| Stabilizer Type | Heat Stability | Clarity | Light Stability | Typical Application |

|---|---|---|---|---|

| Tin Mercaptides (e.g., Butyltin Mercaptide) | Excellent | Excellent | Good | Rigid and flexible PVC, pipes, profiles |

| Tin Carboxylates | Good | Good | Excellent | Outdoor applications, weatherable products |

| Lead-Based Stabilizers | Excellent | Opaque | Good | Pipes, wire and cable insulation (phasing out) |

| Calcium/Zinc Stabilizers | Moderate | Good | Moderate | Food contact applications, medical devices |

The primary mechanism by which tin butanethiolate complexes stabilize PVC is through the inhibition of the dehydrochlorination process. core.ac.uk The degradation of PVC is an autocatalytic process, where the eliminated HCl further accelerates the degradation. nih.gov

Tin butanethiolate stabilizers function through two main pathways:

Neutralizing Hydrogen Chloride: The tin butanethiolate reacts with the evolved HCl, preventing it from catalyzing further degradation. specialchem.com

Replacing Labile Chlorine Atoms: The mercaptide group from the stabilizer can substitute the labile chlorine atoms on the PVC polymer chain. These labile chlorines, often at allylic sites, are the initiation points for dehydrochlorination. By replacing them with more stable thioether linkages, the initiation of the degradation process is effectively suppressed. core.ac.uk

This dual-action mechanism makes organotin mercaptides highly efficient in preserving the integrity of the PVC matrix during high-temperature processing and throughout the service life of the product. The thermal degradation of polymers, in general, is a complex process involving initiation, propagation, and termination steps, often involving free radicals. e3s-conferences.orgresearchgate.netresearchgate.net Stabilizers like tin butanethiolates interrupt these degradation pathways.

Catalytic Applications in Organic Synthesis and Polymerization

Beyond their role as polymer stabilizers, tin butanethiolate and related organotin compounds exhibit significant catalytic activity in a variety of organic reactions, including esterifications, transesterifications, and polymerizations.

Tin compounds have been extensively studied as catalysts for esterification and transesterification reactions, which are fundamental processes in the production of esters, polyesters, and biodiesel. researchgate.netsemanticscholar.org These reactions are typically catalyzed by acids or bases, but tin-based catalysts offer advantages such as high activity and selectivity.

The catalytic activity of tin compounds in these reactions is attributed to the Lewis acidic nature of the tin center, which can activate the carbonyl group of the ester or carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. researchgate.net

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| Tin(II) Chloride | Esterification of free fatty acids | High conversion rates, first-order kinetics with respect to both fatty acid and catalyst concentration. | researchgate.net |

| Organotin Compounds | Transesterification of triglycerides | Effective for biodiesel production, with activity influenced by the organic ligands on the tin center. | semanticscholar.org |

The use of solid transesterification catalysts is also an area of active research, offering benefits in terms of catalyst separation and reuse. mdpi.com

Tin complexes are widely used as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters like poly(ε-caprolactone) (PCL) and polylactic acid (PLA). Tin(II) octoate is a particularly common and effective initiator for this purpose. nih.gov

The mechanism of ROP initiated by tin(II) alkoxides is generally believed to proceed via a coordination-insertion mechanism. nih.govmdpi.com The monomer coordinates to the tin center, followed by the insertion of the monomer into the tin-alkoxide bond, leading to chain propagation. While specific studies on "1-Butanethiol, tin salt" as a ROP initiator are not prevalent in the provided search results, its structural similarity to other effective tin-based initiators suggests its potential in this application. The butanethiolate ligand could potentially act as the initiating group in a similar coordination-insertion pathway.

Organotin compounds are key reagents in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. harvard.edu This reaction typically involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.

While the direct use of "1-Butanethiol, tin salt" in Stille reactions is not explicitly detailed in the search results, the versatility of organotin reagents in these transformations is well-established. The nature of the organic groups on the tin atom can influence the efficiency of the transmetalation step in the catalytic cycle. The presence of a butanethiolate ligand could potentially modulate the reactivity of the organotin reagent.

Furthermore, copper-mediated cross-coupling reactions of organostannanes with sulfur electrophiles have been developed for the synthesis of thioethers, demonstrating the utility of tin compounds in C-S bond formation. nsf.gov Transition metal-catalyzed cross-coupling reactions, in general, are a cornerstone of modern organic synthesis. nih.gov

Precursors for Inorganic Materials Synthesis

Tin butanethiolate complexes are valuable single-source precursors for the synthesis of various tin-based inorganic materials. Their molecular structure, containing pre-formed tin-sulfur bonds, makes them particularly suitable for the controlled deposition and formation of tin sulfides and related nanomaterials. The presence of butyl ligands contributes to the volatility of the complexes, a crucial property for chemical vapor deposition techniques.

Chemical Vapor Deposition (CVD) Precursors for Tin Sulfide (B99878) Films

Tin(IV) n-butanethiolate complexes have been identified as effective single-source precursors for the deposition of tin sulfide (SnS) thin films via Low-Pressure Chemical Vapor Deposition (LPCVD). Specifically, compounds such as dibutyltin (B87310) bis(n-butanethiolate) (nBu₂Sn(SBu)₂) and tributyltin n-butanethiolate (nBu₃Sn(SBu)) have been successfully employed in this capacity.

The use of these single-source precursors offers a convenient method for producing thin-film semiconductor materials with good stoichiometric control and high precursor efficiency. Research has shown that the deposition of phase-pure SnS can be achieved within a temperature range of 375 to 530 °C using these alkyltin chalcogenolate precursors. pageplace.de

Detailed studies have demonstrated that the stoichiometry of the resulting SnS films can be influenced by the choice of precursor and the deposition conditions. For instance, while nBu₃Sn(SBu) can lead to sulfur-deficient SnS thin films, the use of nBu₂Sn(SBu)₂ with short deposition times and low precursor loadings can yield stoichiometric SnS films. pageplace.dewikipedia.org The resulting films have been characterized as semiconducting and highly resistive, exhibiting large positive Seebeck coefficients, which are desirable properties for thermoelectric applications. uu.nl

| Precursor | Deposition Technique | Deposition Temperature (°C) | Resulting Film | Key Findings |

|---|---|---|---|---|

| Dibutyltin bis(n-butanethiolate) (nBu₂Sn(SBu)₂) | LPCVD | 375 - 530 | Stoichiometric SnS | Effective with short deposition times and low precursor loadings for stoichiometric control. pageplace.dewikipedia.org |

| Tributyltin n-butanethiolate (nBu₃Sn(SBu)) | LPCVD | 375 - 530 | Sulfur-deficient SnS | Leads to films with a deficiency in sulfur content. pageplace.de |

Synthesis of Tin-Based Nanomaterials (e.g., SnS, SnS₂ quantum dots)

While the direct use of "1-Butanethiol, tin salt" as a precursor for the synthesis of tin-based nanomaterials like SnS and SnS₂ quantum dots is not extensively documented in dedicated studies, the underlying chemistry of tin thiolates suggests its potential in this area. The synthesis of such nanomaterials often relies on the controlled decomposition of molecular precursors in solution.

The general approach for synthesizing thiol-capped quantum dots involves the reaction of a metal precursor with a sulfur source in the presence of a capping agent, which is often a thiol. In this context, a pre-synthesized tin butanethiolate could theoretically serve as both the tin and a primary sulfur source, simplifying the reaction system. The butanethiolate ligands could also act as capping agents, controlling the growth and stabilizing the resulting nanoparticles.

Research on the synthesis of SnS-based quantum dots has explored various tin and sulfur precursors, including tin(II) chloride and thiourea, with thiol-containing molecules like 3-mercaptopropanoic acid, glutathione, and L-cysteine used as capping agents. researchgate.net These studies highlight the importance of the thiol group in controlling the size, stability, and optical properties of the quantum dots. researchgate.net Given these principles, tin butanethiolate complexes are plausible candidates for future investigations into novel synthetic routes for tin sulfide nanomaterials.

Surface Modification and Coating Technologies

The application of "1-Butanethiol, tin salt" in surface modification and coating technologies is an area of emerging interest, primarily leveraging the reactivity of the thiol functional group. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on various metal surfaces, providing a versatile platform for tailoring surface properties.

While specific studies focusing exclusively on tin butanethiolate for surface modification are limited, the broader field of thiol-ene chemistry provides a strong basis for its potential applications. Thiol-ene chemistry, which involves the reaction of a thiol with an alkene, is a powerful tool for creating functional coatings and modifying surfaces. cdc.gov This chemistry offers advantages such as rapid and uniform cross-linking, making it suitable for developing advanced coating materials. cdc.gov

In the context of tin-containing coatings, organotin compounds have historically been used in applications such as anti-fouling paints. uu.nl The ability of butanethiolate ligands to interact with surfaces or participate in further chemical transformations could open new avenues for the development of functional coatings with tailored properties, such as improved adhesion, corrosion resistance, or specific catalytic activity. The modification of surfaces with tin-based compounds is an active area of research, with applications ranging from improving the hemocompatibility of medical devices to enhancing the performance of electronic components. nih.govwikipedia.org

Environmental Transformation and Speciation of Organotin Butanethiolates Excluding Toxicity Studies

Abiotic Degradation Pathways in Environmental Compartments (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For organotin butanethiolates, the primary abiotic pathways are hydrolysis and photolysis, which lead to the cleavage of the tin-carbon (Sn-C) bond.

Hydrolysis: The tin-sulfur bond in tin mercaptides, such as organotin butanethiolates, is generally less susceptible to hydrolysis compared to tin-oxygen bonds found in compounds like tin carboxylates. gelest.comreaxis.com However, hydrolysis can still occur, particularly with prolonged contact with moisture. reaxis.com This process involves the reaction of the organotin compound with water, which can lead to the cleavage of the butanethiol group from the tin atom. The ultimate products of hydrolysis are often organotin oxides, which are typically insoluble and may precipitate out of aqueous solutions. gelest.comreaxis.com The general degradation mechanism for organotins involves the sequential loss of organic groups, following a pathway from trisubstituted to disubstituted, then monosubstituted, and finally to inorganic tin species. researchgate.net

Photolysis: Photolysis, or degradation by sunlight, is another significant abiotic pathway for organotin compounds, especially in surface waters. researchgate.netcdc.gov Ultraviolet (UV) radiation can provide the energy needed to break the Sn-C bonds. researchgate.net This process contributes to the gradual degradation of butyltin compounds into less substituted and generally less toxic forms. researchgate.net In clear surface waters, photolysis can be a more dominant degradation process than biodegradation. cdc.gov The persistence of organotin compounds is influenced by a combination of slow abiotic degradation through photolysis and biotic processes. researchgate.net

Formation and Characterization of Environmental Transformation Products and Intermediates

The environmental transformation of organotin butanethiolates results in a series of intermediate products characterized by the progressive loss of butyl groups from the tin atom. This stepwise dealkylation or debutylation is a primary degradation route. researchgate.netnih.gov

For example, a tributyltin butanethiolate would degrade to a dibutyltin (B87310) species, which in turn degrades to a monobutyltin (B1198712) species, and ultimately to inorganic tin. researchgate.netresearchgate.net

Tributyltin (TBT) species → Dibutyltin (DBT) species → Monobutyltin (MBT) species → Inorganic Tin (Sn)

The final degradation products are typically inorganic tin compounds, such as tin oxides, which are formed following hydrolysis. reaxis.comresearchgate.net The characterization of these transformation products is performed using the sophisticated analytical techniques described in the following section. These methods are crucial for identifying the specific intermediates and confirming the degradation pathways in various environmental samples.

Speciation Analysis of Tin Butanethiolates in Environmental Matrices

Speciation analysis is the analytical process of identifying and quantifying the different chemical forms of an element that may be present in a sample. For organotin compounds, this is critical because their environmental behavior and toxicity depend heavily on the number and type of organic groups attached to the tin atom. nih.govresearchgate.net Analysis of organotin butanethiolates in environmental matrices like water, soil, and sediment typically involves a multi-step procedure. nih.govresearchgate.net

Extraction: The first step is to remove the organotin compounds from the sample matrix using organic solvents. nih.gov

Derivatization: For analysis by gas chromatography (GC), the extracted organotin compounds, which are often ionic and non-volatile, must be converted into more volatile and thermally stable forms. This is commonly achieved through ethylation (using sodium tetraethylborate) or hydration (using sodium borohydride). nih.gov

Separation: Chromatographic techniques are used to separate the different organotin species. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods. nih.govresearchgate.net

Detection and Quantification: Highly sensitive detectors are required to measure the low concentrations of organotins typically found in the environment. Inductively coupled plasma mass spectrometry (ICP-MS) is a preferred detection method due to its high sensitivity and ability to specifically detect tin isotopes. researchgate.netpjoes.com Other detectors include flame photometric detectors (FPD) and atomic absorption spectroscopy (AAS). nih.gov

The combination of a separation technique with a sensitive detector, known as a hyphenated technique, is standard for speciation analysis. HPLC coupled with ICP-MS (HPLC-ICP-MS) has the advantage of not requiring a derivatization step. nih.gov

Table 1: Common Analytical Methods for Organotin Speciation

| Technique | Derivatization Required | Typical Matrices | Advantages |

|---|---|---|---|

| GC-ICP-MS | Yes | Water, Sediment, Biota | High resolution and sensitivity. researchgate.net |

| HPLC-ICP-MS | No | Water, Sediment, Biota | No derivatization needed, reducing sample preparation time. nih.gov |

| GC-FPD | Yes | Water, Sediment | Good selectivity for sulfur and tin. nih.gov |

| HPLC-AAS | No | Water | Commonly used for speciation. nih.gov |

Sorption and Transport Phenomena in Soil and Aquatic Systems

The movement and distribution of organotin butanethiolates in the environment are largely governed by sorption processes. Due to their generally low water solubility and lipophilic nature, organotin compounds strongly adsorb to soil and sediment particles. cdc.govanalchemres.org

Sorption: Organotins exhibit a high affinity for particulate matter, particularly the organic carbon fraction in soil and sediments. nih.gov This sorption is a fast and reversible process. nih.gov The strength of this binding is described by the organic carbon-normalized sediment-water distribution ratio (Koc), with higher values indicating stronger sorption and lower mobility. Studies on butyltin compounds show that sorption generally follows the order: tributyltin (TBT) ≥ dibutyltin (DBT) ≥ monobutyltin (MBT). nih.gov This strong adsorption means that sediments often act as a sink for organotin compounds in aquatic environments. researchgate.net

Transport: Because of their strong tendency to sorb to solids, organotin compounds are relatively immobile in soil and aquatic systems. cdc.gov Their transport is primarily associated with the movement of suspended sediment particles in water rather than as dissolved species. cdc.gov While the compounds are not readily mobile, resuspension of contaminated sediments due to events like dredging or storms can reintroduce them into the water column. nih.gov

Table 2: Sorption Coefficients for Butyltin Compounds in Sediment

| Compound Type | Log Koc Range (L/kg) | Mobility Potential |

|---|---|---|

| Tri-organotins (e.g., TBT) | 4.7 - 6.1 | Low |

| Di-organotins (e.g., DBT) | 4.7 - 6.1 | Low |

| Mono-organotins (e.g., MBT) | 4.7 - 6.1 | Low |

Source: Data derived from findings on butyl- and phenyltin compounds. nih.gov

Biotransformation Processes

Biotransformation is the chemical alteration of a substance within a living organism. For organotin butanethiolates, this is primarily carried out by microorganisms in soil and water. nih.govnih.gov This process is a key pathway for the environmental degradation of these compounds.

The main biotransformation process is the sequential removal of the butyl groups from the tin atom, a process known as debutylation. nih.govnih.gov This degradation is mediated by various microorganisms, including bacteria, algae, and fungi. nih.gov Each step in the debutylation process typically results in a compound that is less toxic than its predecessor. nih.gov

For instance, microorganisms can transform tributyltin (TBT) to dibutyltin (DBT), then to monobutyltin (MBT), and finally to inorganic tin. researchgate.net This serves as a natural detoxification mechanism in the environment. nih.gov The rate of this degradation can be slow, with estimated half-lives for organotin compounds in soil ranging from half a year to as long as 15 years. researchgate.net The degradation rates are generally in the order of mono- ≥ di- > tri-substituted organotin compounds. researchgate.net Field and laboratory studies have confirmed that microbial processes in bed sediments can transform organotins into inorganic tin. researchgate.net

Computational and Theoretical Insights into Tin Butanethiolate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and predicting the geometry of organotin compounds. For a molecule like tin butanethiolate, DFT calculations, often using hybrid functionals like B3LYP with a mixed basis set (e.g., LANL2DZ for the tin atom and 6-31G* for lighter atoms), can provide highly accurate predictions of molecular geometry.

A comparison between experimental X-ray diffraction data and DFT-calculated structures for a trimethyltin(IV) derivative of 4-chlorophenoxyacetic acid showed a reasonably good agreement, validating the accuracy of the computational model. frontiersin.org This gives confidence that DFT would be a reliable tool for predicting the solid-state structure of tin butanethiolate.

The choice of functional and basis set is critical. For heavy elements like tin, relativistic effects can be significant. Therefore, methods that incorporate these effects, such as using effective core potentials for tin, are standard practice to achieve accurate results for both geometry and electronic properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules, including conformational changes and intermolecular interactions, which are crucial for understanding the bulk properties and reactivity of tin butanethiolate. While specific MD studies on tin butanethiolate are lacking, research on other organotins demonstrates the utility of this approach.

For instance, classical MD simulations have been employed to investigate the binding mechanisms of organotin compounds with biological macromolecules like the enzyme aromatase. nih.gov These simulations revealed that van der Waals interactions are the primary driving force for binding and that water molecules can play a significant role in mediating ligand-protein interactions. nih.gov For tin butanethiolate, MD simulations could be used to understand how individual molecules interact with each other in a condensed phase, how they might self-assemble, and how they interact with solvents or surfaces.

Such simulations can provide insights into:

Conformational Flexibility: The butyl chains attached to the sulfur atom can adopt numerous conformations. MD can map the potential energy surface and identify the most stable conformers and the energy barriers between them.

Intermolecular Forces: By simulating a system with multiple tin butanethiolate molecules, one can analyze the nature and strength of intermolecular forces, such as van der Waals interactions between the butyl chains and potential weak interactions involving the tin and sulfur atoms.

Solvation Effects: MD simulations can model the behavior of tin butanethiolate in different solvents, predicting solubility and the structure of the solvation shell around the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally. For tin butanethiolate, this could involve modeling its formation, decomposition, or its role as a catalyst, such as in the formation of polyurethanes. lupinepublishers.comresearchgate.net

The general approach involves:

Reactant and Product Optimization: Using a method like DFT, the geometries of the reactants and products are optimized.

Transition State Search: A transition state (TS) structure connecting reactants and products is located on the potential energy surface. This is a critical step that often requires specialized algorithms.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to ensure that the located transition state correctly connects the desired reactants and products.

Computational studies on the addition of thiols to Michael systems (α,β-unsaturated carbonyls) have shown that the reaction can proceed through different pathways, and DFT can be used to calculate the activation barriers for each, thereby predicting the most likely mechanism. nih.gov A similar approach could be applied to understand the reactivity of the Sn-S bond in tin butanethiolate towards various electrophiles or nucleophiles.

Prediction of Spectroscopic Parameters (e.g., NMR, FTIR, Mössbauer)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the characterization and structural elucidation of new compounds.

NMR Spectroscopy: DFT calculations are widely used to predict NMR chemical shifts. For organotin compounds, predicting the ¹¹⁹Sn chemical shift is particularly valuable. Relativistic DFT calculations have been shown to provide good correlation with experimental ¹¹⁹Sn NMR chemical shifts for a range of organotin compounds. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Calculations can also predict coupling constants, such as ¹J(¹³C-¹¹⁹Sn), which provide information about the geometry around the tin atom. mdpi.com

FTIR Spectroscopy: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. By calculating the harmonic frequencies of the optimized geometry of tin butanethiolate, one could predict the positions of key vibrational modes, such as the Sn-S and Sn-C stretching frequencies, aiding in the interpretation of experimental FTIR spectra. nih.gov

Mössbauer Spectroscopy: While less common, computational methods can also be used to predict Mössbauer parameters, which are highly sensitive to the electronic environment of the tin nucleus.

Table 7.4.1: Predicted Spectroscopic Parameters for Tin Compounds using DFT Note: This table presents typical computational approaches and expected outcomes for organotin compounds, which are analogous to what would be applied to 1-Butanethiol (B90362), tin salt.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Relevance to Tin Butanethiolate |

| NMR | DFT (with GIAO method) | ¹¹⁹Sn, ¹³C, ¹H chemical shifts; J-coupling constants | Confirmation of coordination number and geometry in solution. mdpi.com |

| FTIR | DFT (Frequency Analysis) | Vibrational frequencies (e.g., ν(Sn-S), ν(Sn-C)) | Identification of key functional groups and bonding modes. nih.gov |

| UV-Vis | TD-DFT | Electronic transition energies (λmax) | Understanding electronic structure and potential for charge transfer. frontiersin.org |

Bonding Analysis and Orbital Interactions (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing deep insights into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.